methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole core but differs in the substituents attached to the ring.
4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thione: Another triazole derivative with different substituents.
Uniqueness
Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate is unique due to its combination of the sulfanyl group and the ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl 4-ethyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2S/c1-3-9-4(5(10)11-2)7-8-6(9)12/h3H2,1-2H3,(H,8,12) |
InChI Key |
CMDOMKZHCJHISI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C(=O)OC |
Origin of Product |
United States |
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